molecular formula C8H11NO2 B574102 3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one CAS No. 181956-63-8

3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one

Katalognummer: B574102
CAS-Nummer: 181956-63-8
Molekulargewicht: 153.181
InChI-Schlüssel: CBWRCECSCCECLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines elements of pyridine and oxazine rings, making it a versatile scaffold for the development of various bioactive molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, a catalytic method using metal-organic frameworks has been reported to facilitate the preparation of similar tetrahydropyrido compounds .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and scalability. This often includes the use of continuous flow reactors and advanced catalytic systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrido-oxazine scaffold.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which 3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one stands out due to its unique combination of pyridine and oxazine rings, which provides a distinct scaffold for drug development

Eigenschaften

CAS-Nummer

181956-63-8

Molekularformel

C8H11NO2

Molekulargewicht

153.181

IUPAC-Name

3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one

InChI

InChI=1S/C8H11NO2/c10-8-1-2-9-3-4-11-6-7(9)5-8/h1-2,7H,3-6H2

InChI-Schlüssel

CBWRCECSCCECLJ-UHFFFAOYSA-N

SMILES

C1COCC2N1C=CC(=O)C2

Synonyme

Pyrido[2,1-c][1,4]oxazin-8(1H)-one, 3,4,9,9a-tetrahydro-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.